molecular formula C20H23F3O6 B13981712 diethyl 2-(4-(3-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate CAS No. 1035261-85-8

diethyl 2-(4-(3-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate

Cat. No.: B13981712
CAS No.: 1035261-85-8
M. Wt: 416.4 g/mol
InChI Key: HKHGPEJKVFYOSP-UHFFFAOYSA-N
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Description

Diethyl 2-(4-(3-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate is a complex organic compound characterized by the presence of a trifluoromethyl group, a tetrahydropyran ring, and a malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(4-(3-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate typically involves multiple steps. One common method includes the Claisen condensation of diethyl oxalate with ethyl phenylacetate, followed by decarbonylation . The reaction conditions often require the use of strong bases such as sodium ethoxide in an anhydrous environment to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-(3-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Diethyl 2-(4-(3-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which diethyl 2-(4-(3-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its diverse range of applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(4-(3-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

CAS No.

1035261-85-8

Molecular Formula

C20H23F3O6

Molecular Weight

416.4 g/mol

IUPAC Name

diethyl 2-[4-[3-(trifluoromethyl)phenyl]oxane-4-carbonyl]propanedioate

InChI

InChI=1S/C20H23F3O6/c1-3-28-17(25)15(18(26)29-4-2)16(24)19(8-10-27-11-9-19)13-6-5-7-14(12-13)20(21,22)23/h5-7,12,15H,3-4,8-11H2,1-2H3

InChI Key

HKHGPEJKVFYOSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1(CCOCC1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OCC

Origin of Product

United States

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